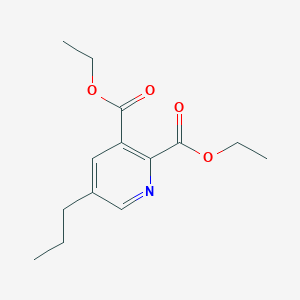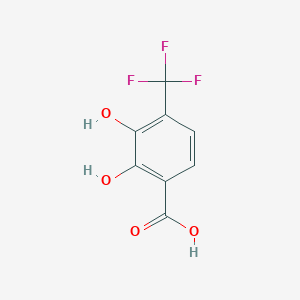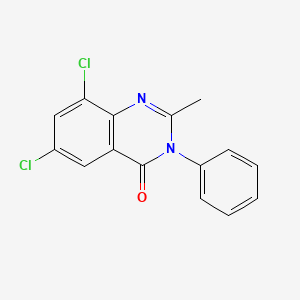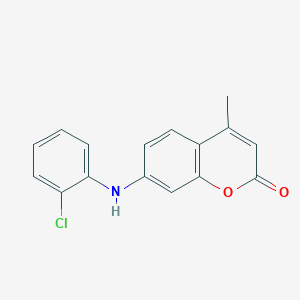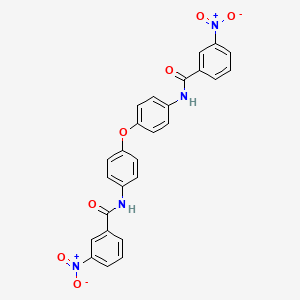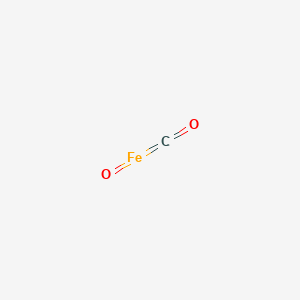
Oxo(oxomethylidene)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(oxomethylidene)iron is a coordination complex containing an oxo ligand bound to an iron center.
Preparation Methods
Synthetic Routes and Reaction Conditions: This process involves the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond . The reaction typically requires a catalyst, such as a rhodium or cobalt complex, and is carried out under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the hydroformylation process is scaled up to produce large quantities of oxo(oxomethylidene)iron. The process involves the continuous flow of reactants through a reactor, where the catalyst facilitates the formation of the desired product. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Oxo(oxomethylidene)iron undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the oxo ligand, which can participate in electron transfer processes .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide, iodosylbenzene, and per-acids. These reagents facilitate the oxidation of the iron center, leading to the formation of high-valent iron-oxo species .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce iron(IV)-oxo or iron(V)-oxo species, which are key intermediates in various catalytic processes .
Scientific Research Applications
Oxo(oxomethylidene)iron has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst for oxidation reactions, facilitating the conversion of organic substrates into valuable products . In biology, iron-oxo species play a crucial role in enzyme-mediated oxidation reactions, such as those catalyzed by cytochrome P450 . In medicine, this compound complexes are being explored for their potential as therapeutic agents, particularly in the treatment of diseases involving oxidative stress . In industry, the compound is used in the production of aldehydes and other valuable chemicals through the hydroformylation process .
Mechanism of Action
The mechanism of action of oxo(oxomethylidene)iron involves the transfer of oxygen atoms to organic substrates. This process is facilitated by the high-valent iron-oxo species, which can abstract hydrogen atoms from strong C-H bonds, leading to the formation of hydroxylated products . The molecular targets and pathways involved in these reactions are influenced by the electronic structure of the iron-oxo complex and the nature of the substrate .
Comparison with Similar Compounds
Oxo(oxomethylidene)iron is similar to other metal-oxo complexes, such as those containing manganese or vanadium. These compounds also feature high-valent metal-oxo species that participate in oxidation reactions . this compound is unique in its ability to form stable iron(IV)-oxo and iron(V)-oxo intermediates, which are highly reactive and capable of facilitating a wide range of chemical transformations .
List of Similar Compounds:- Oxomanganese(IV) complexes
- Oxovanadium(V) complexes
- Iron(IV)-oxo complexes
- Iron(V)-oxo complexes
Properties
CAS No. |
115160-89-9 |
|---|---|
Molecular Formula |
CFeO2 |
Molecular Weight |
99.85 g/mol |
InChI |
InChI=1S/CO.Fe.O/c1-2;; |
InChI Key |
YKWDCIUWHLJNCF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)=[Fe]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


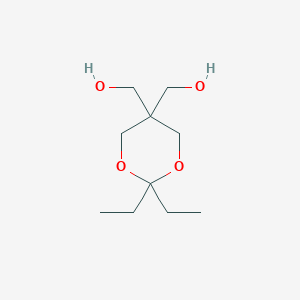
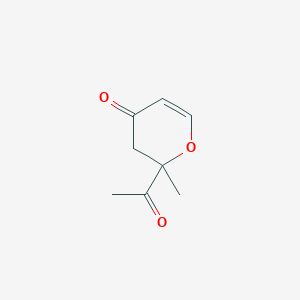
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)
![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
![2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol](/img/structure/B14313564.png)
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)
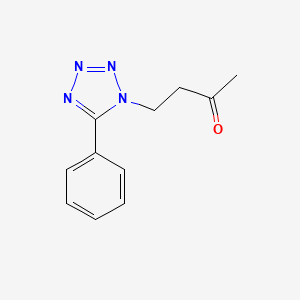
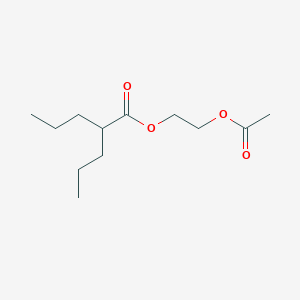
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
